Predicted Physicochemical Profile: Density and Boiling Point Comparison with TDBPP
The predicted physical properties of tris(3,4-dibromo-2-butyl)phosphate show a lower density and a slightly higher boiling point compared to the industry-standard tris(2,3-dibromopropyl)phosphate (TDBPP). These differences, derived from computational models, suggest potential variations in dispersion, volatility, and thermal processing behavior that can influence its suitability for specific polymer formulations .
| Evidence Dimension | Predicted Density at 25°C |
|---|---|
| Target Compound Data | 2.1 ± 0.1 g/cm³ |
| Comparator Or Baseline | Tris(2,3-dibromopropyl)phosphate (TDBPP): 2.3 ± 0.1 g/cm³ |
| Quantified Difference | Target compound is approximately 8.7% less dense |
| Conditions | Predicted data from structure-based models (ACD/Labs Percepta or similar). |
Why This Matters
A lower density could be advantageous for applications requiring lower additive loadings by weight to achieve a target volume concentration, potentially reducing compound cost and impact on polymer mechanical properties.
